molecular formula C18H16N4O4S2 B3003577 methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886953-72-6

methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3003577
CAS No.: 886953-72-6
M. Wt: 416.47
InChI Key: HLCWZNXFCFIFQW-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound featuring multiple functional groups, including amide, carbamoyl, and ester groups

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCWZNXFCFIFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of o-aminothiophenol with a carboxylic acid derivative to form the benzo[d]thiazole ring.

    Amidation Reaction: The benzo[d]thiazole derivative is then reacted with an appropriate amine to introduce the carboxamido group.

    Construction of the Thieno[2,3-c]pyridine Ring: This involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Esterification: The final step includes the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl and amide groups, potentially converting them to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions that integrate various heterocyclic frameworks. The synthesis pathways often utilize starting materials such as benzothiazole derivatives and thieno[2,3-c]pyridine intermediates.

General Synthetic Route

  • Formation of Benzothiazole Derivative : The initial step often involves the reaction of 2-mercaptobenzothiazole with appropriate acylating agents to yield substituted benzothiazoles.
  • Cyclization : Subsequent cyclization reactions can be facilitated by heating or using catalysts to form the thieno[2,3-c]pyridine structure.
  • Final Coupling : The final product is obtained through coupling reactions that introduce the carboxamide and carbamoyl functionalities.

This synthetic approach allows for the modification of various substituents on the benzothiazole and thieno[2,3-c]pyridine moieties, leading to a library of derivatives for biological evaluation.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to this compound. Benzothiazole derivatives have shown promising activity against various bacterial strains, including drug-resistant strains. The mechanism often involves inhibition of specific bacterial enzymes or disruption of cell wall synthesis .

Anticonvulsant Properties

Research has demonstrated that certain benzothiazole derivatives exhibit anticonvulsant activity in animal models. For instance, compounds with similar structural motifs have been evaluated for their efficacy against seizures induced by maximal electroshock (MES) tests . This suggests that this compound may also possess anticonvulsant properties worth exploring.

Cytotoxicity and Cancer Research

The cytotoxic effects of related compounds have been investigated in various cancer cell lines. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . This positions this compound as a candidate for further research in cancer therapy.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing new benzothiazole derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds showed varying degrees of inhibition with some exhibiting MIC values lower than standard antibiotics .

Study 2: Anticonvulsant Activity Assessment

In another investigation, a series of benzothiazole derivatives were tested for anticonvulsant properties using animal models. Compounds with structural similarities to this compound demonstrated significant protective indices compared to traditional anticonvulsants .

Mechanism of Action

The mechanism of action of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole Derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.

    Thieno[2,3-c]pyridine Derivatives: These compounds have the thieno[2,3-c]pyridine ring and are used in similar applications.

Uniqueness

Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.

Biological Activity

Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₆N₄O₄S₂
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 886951-02-6

The structure features a benzo[d]thiazole core, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazole exhibit potent antimicrobial activity. For instance, compounds related to methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine have shown effectiveness against various pathogens. In a study evaluating the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, some derivatives displayed MIC values as low as 0.008 μg/mL against Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
Compound AS. pneumoniae0.008
Compound BStaphylococcus aureus0.03
Compound CE. coli0.06

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer properties through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication but also play roles in cancer cell proliferation. For example, a related compound demonstrated an IC₅₀ value of 33 nM against E. coli DNA gyrase . The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cell lines .

Case Studies and Research Findings

  • Anticonvulsant Activity : In a study evaluating new benzothiazole derivatives for anticonvulsant properties, several compounds were synthesized and tested using the maximal electroshock (MES) test. Some derivatives exhibited significant effectiveness without neurotoxicity, indicating potential for therapeutic use in seizure disorders .
  • Inhibition Studies : A comprehensive study explored the inhibition of bacterial gyrase by benzothiazole compounds. The findings revealed that specific structural modifications led to increased potency against Gram-positive bacteria, including methicillin-resistant strains .

Synthesis and Development

The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions to form the thiazole ring followed by functionalization to introduce carboxamide groups.

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing thieno[2,3-c]pyridine derivatives, and how can they be optimized for this compound?

Answer:
Thieno[2,3-c]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst yields fused heterocycles . Optimization involves solvent selection (e.g., DMF/water for crystallization), reaction time (2–12 hours), and stoichiometric ratios (e.g., 1:1 molar ratios of precursors). For this compound, substituting benzaldehyde derivatives with benzo[d]thiazole carboxamides could introduce the desired substituents. Monitoring via TLC and purification by recrystallization (e.g., using ethanol or DMF) ensures high yields (>65%) .

Basic Question: How should researchers characterize the structural integrity of this compound, particularly its carboxamido and carbamoyl groups?

Answer:
Combined spectroscopic techniques are critical:

  • IR Spectroscopy : Confirm carboxamido (C=O stretch ~1646 cm⁻¹) and carbamoyl (N–H stretches ~3428 cm⁻¹) groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve dihydrothieno-pyridine protons (δ 2.24–3.41 ppm for CH3_3/CH2_2) and aromatic benzo[d]thiazole signals (δ 6.56–8.01 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 386–403 for analogous derivatives) .
  • X-ray Crystallography : Resolve spatial arrangements of bulky substituents (e.g., benzo[d]thiazole orientation) using lattice parameters (e.g., monoclinic P21_1/c space group) .

Advanced Question: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks) during structural validation?

Answer:
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomerism : In thiazolo-pyrimidines, keto-enol tautomers can shift carbonyl peaks in IR. Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-dependent shifts .
  • Impurity Peaks : Recrystallize from acetic anhydride/acetic acid (10:20 mL) to remove byproducts .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in carbamoyl groups .

Advanced Question: How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
SAR studies require systematic modifications:

  • Core Modifications : Replace the benzo[d]thiazole moiety with phenyl or pyridyl groups to assess activity changes (e.g., anthranilic acid derivatives in ) .
  • Substituent Effects : Compare carbamoyl vs. cyano groups at position 3 using in vitro assays (e.g., antimicrobial testing in ) .
  • Crystallographic Data : Correlate activity with molecular packing (e.g., hydrogen bonds from carboxamido groups) observed in X-ray structures .

Basic Question: What safety precautions are necessary when handling this compound during synthesis?

Answer:
While specific hazards for this compound are not fully documented (), general precautions include:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential acetic anhydride fumes .
  • First Aid : For ingestion/inhalation, seek medical attention immediately; rinse eyes with water for 15 minutes .

Advanced Question: What crystallization techniques improve the yield and purity of this compound?

Answer:

  • Solvent Pairing : Use DMF/water or ethanol/water for high-purity crystals .
  • Slow Evaporation : For X-ray-quality crystals, allow slow solvent evaporation at 25°C (e.g., monoclinic crystals with Z = 4) .
  • Seeding : Introduce microcrystals to overcome polymorphism issues in carbamoyl-containing derivatives .

Advanced Question: How can computational methods complement experimental data for this compound’s electronic properties?

Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict reactivity of the carboxamido group .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to explain NMR line broadening .
  • Docking Studies : Map benzo[d]thiazole interactions with biological targets (e.g., enzymes in ) .

Basic Question: What analytical challenges arise in quantifying this compound in mixed reaction systems?

Answer:

  • Co-elution Issues : Use HPLC with a C18 column and gradient elution (acetonitrile/water) to separate byproducts .
  • Detection Limits : Optimize UV absorbance at λ = 254 nm for carbamoyl/chromophore groups .
  • Internal Standards : Add ethyl benzoate derivatives (e.g., from ) for calibration .

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